molecular formula C12H12N2O3 B2484467 Ethyl 3-indoleglyoxylate oxime CAS No. 91393-10-1

Ethyl 3-indoleglyoxylate oxime

Cat. No. B2484467
CAS RN: 91393-10-1
M. Wt: 232.239
InChI Key: SIUOJGYDGONQPU-UHFFFAOYSA-N
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Description

Ethyl 3-indoleglyoxylate oxime is an organic compound that belongs to the class of imines, specifically oximes . Oximes are usually generated by the reaction of hydroxylamine with aldehydes or ketones .


Synthesis Analysis

Oxime esters, such as Ethyl 3-indoleglyoxylate oxime, can be synthesized by condensation of an aldehyde or a ketone with hydroxylamine . A visible-light-mediated synthesis of oxime esters via multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters has been reported . Another method involves a solvent-free reaction with NH2OH·HCl and a base (NaOH or Na2CO3) using a mechanochemical approach .


Molecular Structure Analysis

Oximes have a central carbon atom with two side chains. One of the two chains comprises a hydroxyl group . The structure of oxime is a two-sided chain with a central atom consisting of carbon .


Chemical Reactions Analysis

Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .


Physical And Chemical Properties Analysis

Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) . The aliphatic group of oximes is resistant to the process of hydrolysis more than the analogous hydrazones .

Mechanism of Action

The mechanism of action of oximes involves the reactivation of OP-inhibited AChE . Oximes are commonly used as ligands and sequestering agents for metal ions .

Safety and Hazards

Ethyl 3-indoleglyoxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The future direction on the enzymatic treatment is towards the chemical scavengers which have been shown recently with the synthesizing of bifunctional oxime‐hydroxamic acid hybrid molecules . These scavengers were proven in vivo to protect rat against sarin .

properties

IUPAC Name

ethyl (2E)-2-hydroxyimino-2-(1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(15)11(14-16)9-7-13-10-6-4-3-5-8(9)10/h3-7,13,16H,2H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUOJGYDGONQPU-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-indoleglyoxylate oxime

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